![molecular formula C29H22O6 B2802469 Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 321968-29-0](/img/structure/B2802469.png)
Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
This compound is a derivative of benzofuran, which is a heterocyclic compound . Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex with multiple functional groups. It appears to have a benzofuran core, with ethyl, phenyl, and carboxylate groups attached .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the conditions and the reagents used. Benzofurans can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzofuran ring might contribute to its aromaticity and stability .Scientific Research Applications
Natural Source and Bioactivity
Benzofuran compounds, which include “Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate”, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .
Anti-Hepatitis C Virus Activity
A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity . It is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . The benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .
Microwave-Assisted Synthesis
The rise of bacterial resistance to common clinical antibiotics is calling for alternative techniques to synthesize antibacterial drugs with high biodegradability . For instance, microwave-assisted synthesis is a powerful technique that accelerates organic reactions . This could potentially be applied to the synthesis of “Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate”.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(2-methoxybenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O6/c1-3-33-29(31)25-22-17-24(34-28(30)21-15-9-10-16-23(21)32-2)19-13-7-8-14-20(19)27(22)35-26(25)18-11-5-4-6-12-18/h4-17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSFRPOOUHMTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate |
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